[3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol
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Overview
Description
[3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol: is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol typically involves the reaction of 3,4-dimethylphenol with a suitable methoxy reagent under controlled conditions. One common method is the Williamson ether synthesis, where 3,4-dimethylphenol reacts with a methoxy halide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: [3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may interact with biological targets, leading to the discovery of novel therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential pharmacological activities. Research is ongoing to investigate its efficacy in treating various diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets. The methoxy and phenyl groups can engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
- 3,4-Dimethylphenylmethanol
- 3,4-Dimethoxyphenylmethanol
- 3,4-Dimethylbenzyl alcohol
Comparison: Compared to these similar compounds, [3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol exhibits unique reactivity due to the presence of both methoxy and phenyl groups. This dual functionality allows for a broader range of chemical transformations and applications .
Properties
Molecular Formula |
C16H18O2 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
[3-[(3,4-dimethylphenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C16H18O2/c1-12-6-7-15(8-13(12)2)11-18-16-5-3-4-14(9-16)10-17/h3-9,17H,10-11H2,1-2H3 |
InChI Key |
VOZGAQORNJJGJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)COC2=CC=CC(=C2)CO)C |
Origin of Product |
United States |
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